molecular formula C17H18N2O3S B2484483 (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 315241-83-9

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B2484483
CAS No.: 315241-83-9
M. Wt: 330.4
InChI Key: XLRRVVKABWCRIT-NTCAYCPXSA-N
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Description

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes a thiazolone ring, a morpholine moiety, and an allyloxybenzylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazolone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Morpholine Moiety: The thiazolone intermediate is then reacted with morpholine in the presence of a base such as sodium hydride.

    Allyloxybenzylidene Group Addition: The final step involves the condensation of the morpholinothiazolone intermediate with 4-allyloxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding saturated derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted thiazolone or morpholine derivatives.

Scientific Research Applications

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes, including apoptosis and cell cycle regulation.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The exact mechanism of action of (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

    (E)-5-(4-hydroxybenzylidene)-2-morpholinothiazol-4(5H)-one: Similar structure but with a hydroxy group instead of an allyloxy group.

    (E)-5-(4-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one: Contains a methoxy group instead of an allyloxy group.

Uniqueness: (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is unique due to the presence of the allyloxy group, which can influence its reactivity and biological activity compared to its analogs. The allyloxy group may enhance the compound’s ability to interact with specific molecular targets, potentially leading to distinct biological effects.

Properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-9-22-14-5-3-13(4-6-14)12-15-16(20)18-17(23-15)19-7-10-21-11-8-19/h2-6,12H,1,7-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRRVVKABWCRIT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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